molecular formula C13H23NO4 B13088436 (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate CAS No. 1628258-96-7

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate

Cat. No.: B13088436
CAS No.: 1628258-96-7
M. Wt: 257.33 g/mol
InChI Key: UMUJDMACQDCTNC-NXEZZACHSA-N
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Description

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate (CAS 1628258-96-7) is a chiral piperidine derivative of high value in pharmaceutical research and asymmetric synthesis. Its defined (2R,3R) stereochemistry ensures enantioselectivity in the construction of complex molecules, while its dual ester groups—a sterically protected tert-butyloxycarbonyl (Boc) group at the 1-position and a reactive methyl ester at the 3-position—provide versatile handles for further synthetic derivatization . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of nociceptin antagonists investigated for pain management, and as a scaffold for bioactive molecules . Research into similar piperidine structures has demonstrated potential for diverse biological activities, including antimicrobial properties against Gram-positive and Gram-negative bacteria, antidepressant effects via interaction with serotonin receptors, and analgesic activity . The mechanism of action for its derivatives often involves specific, high-affinity interactions with enzymatic or receptor targets, such as the inhibition of the arginase enzyme, a metalloenzyme implicated in immunosuppressive tumor microenvironments, cardiovascular diseases, and neurological disorders . For research use only. Not for human or veterinary use or diagnostic applications.

Properties

CAS No.

1628258-96-7

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-9-10(11(15)17-5)7-6-8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1

InChI Key

UMUJDMACQDCTNC-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). The stereochemistry is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Drug Development

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research has indicated that similar compounds exhibit diverse biological activities, including:

  • Antimicrobial properties : Compounds derived from piperidine structures often show activity against bacterial and fungal pathogens.
  • Antidepressant effects : Some derivatives have been investigated for their potential use in treating mood disorders.
  • Analgesic activity : Piperidine derivatives are known to interact with pain pathways.

Binding Affinity Studies

Interaction studies involving (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate focus on its binding affinity to various biological targets. These studies are crucial for determining its efficacy and safety profile as a drug candidate. Modifications to the piperidine structure can significantly affect its interaction with target proteins and enzymes.

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing more complex molecules that exhibit enhanced therapeutic properties. The ability to modify the piperidine ring allows chemists to create libraries of compounds for screening in drug discovery programs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis.

Case Study 2: Pain Management

Research exploring the analgesic properties of piperidine derivatives found that modifications similar to those present in this compound resulted in compounds with improved efficacy in pain relief models.

Case Study 3: Neuropharmacology

Another investigation assessed the antidepressant potential of structurally related piperidines. It was found that certain modifications improved binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant medications.

Mechanism of Action

The mechanism of action of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into active sites with high specificity, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Dicarboxylates

1-tert-Butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate (S24) and (3R,6R)-6-methylpiperidine-1,3-dicarboxylate (S25)
  • Structural Differences : Diastereomers differing in methyl group position (6S* vs. 6R*) .
  • Impact : Altered steric environments affect reactivity in nucleophilic substitutions. S24 and S25 are used in fragment-based drug discovery due to their 3D shape diversity.
  • Synthesis : Prepared via Boc protection of piperidine esters with tert-butyl dicarbonate (Boc₂O) and DMAP catalysis .
trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
  • Molecular Weight: 257.33 g/mol (C₁₃H₂₃NO₄) .
  • Applications : Serves as a precursor for sp³-rich fragments in medicinal chemistry.
Property Target Compound S24/S25 trans-6-methyl
Molecular Formula C₁₃H₂₃NO₄ C₁₂H₂₁NO₄ C₁₃H₂₃NO₄
Stereochemistry (2R,3R) (3R,6S/6R*) trans
Key Applications Chiral intermediates 3D fragments Fragment libraries

Pyrrolidine and Piperazine Derivatives

(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
  • Structure : Incorporates a pyridine ring with methoxy substituents.
  • Applications : Building block for heterocyclic compounds; priced at $400–$4,800/g .
  • Synthesis : Hydrogenation of allyl intermediates (e.g., using Pd/C) .
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
  • Key Feature : Piperazine ring with Boc and methyl ester groups.
  • Properties : Hydrochloride salt enhances solubility (MW: 280.75 g/mol) .
  • Role : Intermediate in peptide-mimetic drug design.

Functionalized Derivatives for Drug Development

1-tert-Butyl 3-methyl (3R,5S)-5-[(benzimidazolylcarbonyl)amino]piperidine-1,3-dicarboxylate
  • Application : Key intermediate in TAK-272, a renin inhibitor for hypertension .
  • Synthesis : Involves coupling with 4-methoxybutyl methanesulfonate under Cs₂CO₃ catalysis .
4-Oxo-piperidine-1,3-dicarboxylates
  • Example : 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3).
  • Reactivity : The ketone group enables condensation reactions, unlike methyl-substituted analogs .

Key Comparative Insights

Stereochemical Influence

  • The (2R,3R) configuration of the target compound dictates its enantioselectivity in asymmetric catalysis, whereas diastereomers like S24/S25 exhibit divergent reactivity due to axial vs. equatorial methyl placement .

Substituent Effects

  • Boc Group : Universally used for amine protection across analogs (e.g., piperidine, pyrrolidine, piperazine derivatives) .
  • Ester vs. Ketone : Methyl esters (target compound) are hydrolyzed to carboxylic acids, while 4-oxo derivatives participate in nucleophilic additions .

Biological Activity

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 929282-63-3
  • Molecular Formula : C13H23N2O4
  • Molecular Weight : 255.33 g/mol

Synthesis

The synthesis of this compound has been described in various studies. One efficient method involves asymmetric synthesis techniques that enhance yield and purity. The compound serves as an important intermediate for the development of nociceptin antagonists, which are being explored for their therapeutic potential in pain management and other conditions .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activities:

  • Nociceptin Receptor Antagonism : The compound has been identified as a useful scaffold for developing nociceptin receptor antagonists. Nociceptin is involved in pain modulation and other physiological processes. Antagonists can potentially serve as analgesics or treatments for addiction .

The proposed mechanism of action involves the inhibition of nociceptin receptor activity, which may lead to altered pain perception and modulation of various neurophysiological responses. This mechanism is crucial for understanding how this compound could be utilized in therapeutic settings.

Case Studies and Research Findings

StudyFindings
Study on Nociceptin AntagonistsDemonstrated that derivatives of this compound effectively inhibited nociceptin receptor activity in vitro .
Synthesis EfficiencyReported a high yield synthesis method using asymmetric catalysis, enhancing the potential for pharmaceutical applications .
Biological TestingIn vivo studies showed promising results in pain models, indicating potential efficacy as an analgesic agent .

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